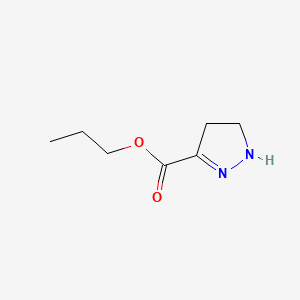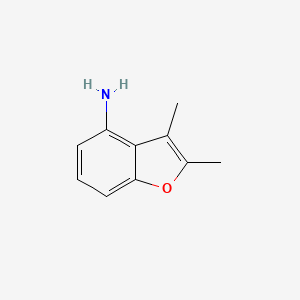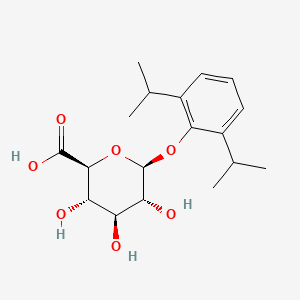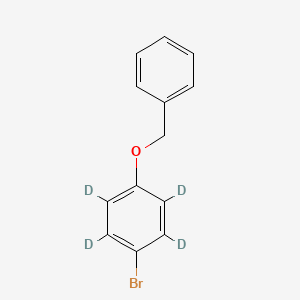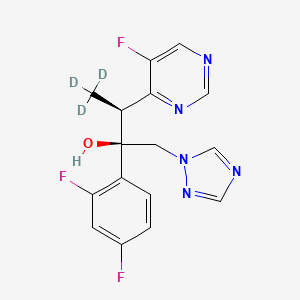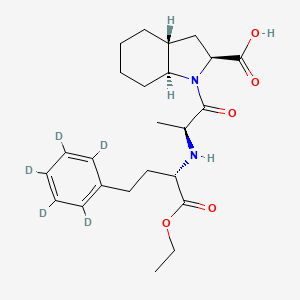
Trandolapril D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
A stereoselective synthesis of the ACE inhibitor Trandolapril was achieved, which includes the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline . Another process for the synthesis of trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Trandolapril D5 was analyzed using General Structure Analysis System (GSAS) . The refined crystal structure of trandolapril with lattice parameters a = 19.7685(4), b = 15.0697(4), and c = 7.6704(2) Å was obtained .
Scientific Research Applications
Treatment of Heart Failure
Trandolapril D5 has been used in experimental research to study its effects on structural, contractile, and electrophysiological remodeling in heart failure. Chronic volume overload induces multiple cardiac remodeling processes that result in eccentric cardiac hypertrophy and heart failure. Trandolapril D5, an angiotensin-converting enzyme (ACE) inhibitor, has been shown to affect these remodeling processes differentially .
Reduction of Proarrhythmic Electrical Remodeling
In the same study, Trandolapril D5 was found to substantially reduce electrical proarrhythmic remodeling and mortality in rats with an aortocaval fistula (ACF rats). This suggests that the beneficial therapeutic effects of ACE inhibitor Trandolapril D5 in volume overload heart failure might be dissociated from pure antihypertrophic effects .
Long Duration of Action
Among the properties that differentiate Trandolapril D5 from other ACE inhibitors, the most clinically relevant ones are those that contribute to its long duration of action. The long elimination half-life of Trandolapril D5, its strong lipophilicity, high ACE inhibitor potency, and high affinity for the ACE cause the drug to have a long biological half-life .
Blood Pressure Lowering
Trandolapril D5 has been shown to effectively reduce systolic and diastolic blood pressure throughout a 24-hour post-dose period in patients with essential hypertension .
5. Increase in Total and Active Plasma Renin Levels Trandolapril D5 has been observed to increase total and active plasma renin levels in both normotensive and hypertensive individuals .
Reduction of Plasma Aldosterone Levels
In addition to increasing plasma renin levels, Trandolapril D5 has also been found to generally reduce plasma aldosterone levels .
Safety And Hazards
Trandolapril may cause serious side effects. It may cause a light-headed feeling, chest pain, kidney problems, high blood potassium, liver problems, or low white blood cell counts . It should not be used if you are pregnant . It should not be used if you are allergic to it or to any other ACE inhibitor .
properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-YFCLCGKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolapril D5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

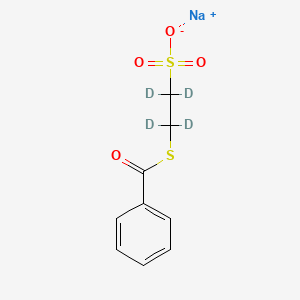
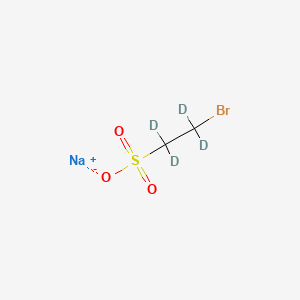

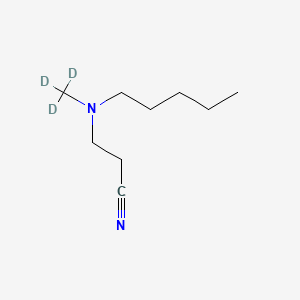
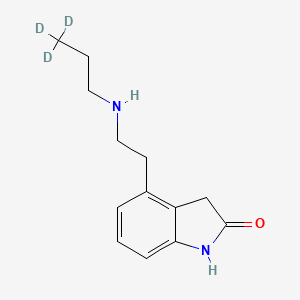
![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)
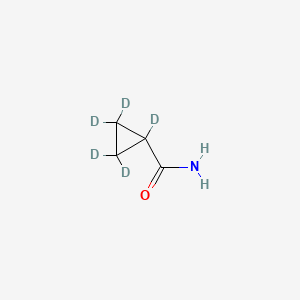
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
